molecular formula C9H6N2O2 B173639 7-Aminoisoquinoline-5,8-dione CAS No. 118680-81-2

7-Aminoisoquinoline-5,8-dione

Cat. No. B173639
M. Wt: 174.16 g/mol
InChI Key: YVQCXUHOMPHZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Aminoisoquinoline-5,8-dione is a chemical compound with the molecular formula C9H6N2O2 . It is used for research purposes .


Synthesis Analysis

The synthesis of 7-Aminoisoquinoline-5,8-dione and its derivatives has been reported in various studies . For instance, one method involves the nitration of quinoline to give a mixture of the 5- and 8-nitroderivatives, which are then separated by distillation and sublimation. The 8-nitro isomer is then reduced with tin powder in the presence of hydrochloric acid to give the amines .


Molecular Structure Analysis

The molecular structure of 7-Aminoisoquinoline-5,8-dione has been confirmed by X-ray structural analysis . The compound has a molecular weight of 174.16 .


Physical And Chemical Properties Analysis

7-Aminoisoquinoline-5,8-dione is a pale yellow solid . It has a molecular weight of 174.16 .

Scientific Research Applications

Antitumor Agent Synthesis

7-Aminoisoquinoline-5,8-dione and its derivatives have been extensively studied in the synthesis of antitumor agents. For instance, Behforouz et al. (1996) demonstrated the synthesis of novel 7-aminoquinoline-5,8-dione derivatives, which were instrumental in the total synthesis of lavendamycin methyl ester, a potent antitumor agent (Behforouz et al., 1996). Similarly, Boger et al. (1987) explored the synthesis and evaluation of 7-amino-5,8-dioxoquinoline derivatives as potential pharmacophores of antitumor antibiotics like streptonigrin and lavendamycin (Boger et al., 1987).

Cytotoxic Properties and NAD(P)H Oxidoreductase Targeting

Keyari et al. (2013) synthesized a series of 7-amino- and 7-acetamidoquinoline-5,8-diones to evaluate their potential as NAD(P)H:quinone oxidoreductase (NQO1) -directed antitumor agents. This study highlighted the role of these compounds in selective cytotoxicity against certain cancer cell lines (Keyari et al., 2013).

Lung Carcinoma Cell Death Induction

A study by Hsu et al. (2008) demonstrated the anticancer activities of 7-chloro-6-piperidin-1-yl-quinoline-5,8-dione, a derivative of 7-aminoisoquinoline-5,8-dione, in inducing cytotoxicity and inhibiting proliferation in human lung cancer cells through a p53-independent pathway (Hsu et al., 2008).

Cytotoxicity and Antitumor Activity

Valderrama et al. (2009) prepared various 7-aminoisoquinoline-5,8-quinone derivatives, which were tested for cytotoxicity and antitumor activity on cancer cell lines. This research highlighted the correlation between cytotoxicity, antitumor activity, and the redox properties of these compounds (Valderrama et al., 2009).

Quinolinedione Chemistry

Behforouz et al. (1998) explored the chemistry of quinoline-5,8-diones, providing insights into the synthesis of novel derivatives and their potential applications in medicinal chemistry (Behforouz et al., 1998).

Fluorogenic Labeling Reagent for Amino Acids

Gatti et al. (2002) investigated the use of 4,7-phenanthroline-5,6-dione, related to 7-aminoisoquinoline-5,8-dione, as a fluorogenic labeling reagent in liquid chromatographic analyses of amino acids, demonstrating its utility in pharmaceutical quality control (Gatti et al., 2002).

Safety And Hazards

The safety data sheet for 7-Aminoisoquinoline-5,8-dione indicates that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle the compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

The future directions for the research on 7-Aminoisoquinoline-5,8-dione could involve further exploration of its potential antitumor activity . Additionally, more studies are needed to understand its mechanism of action and to develop effective targeted therapies .

properties

IUPAC Name

7-aminoisoquinoline-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c10-7-3-8(12)5-1-2-11-4-6(5)9(7)13/h1-4H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQCXUHOMPHZNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)C=C(C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50577272
Record name 7-Aminoisoquinoline-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Aminoisoquinoline-5,8-dione

CAS RN

118680-81-2
Record name 7-Aminoisoquinoline-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Aminoisoquinoline-5,8-dione
Reactant of Route 2
7-Aminoisoquinoline-5,8-dione
Reactant of Route 3
7-Aminoisoquinoline-5,8-dione
Reactant of Route 4
7-Aminoisoquinoline-5,8-dione
Reactant of Route 5
7-Aminoisoquinoline-5,8-dione
Reactant of Route 6
7-Aminoisoquinoline-5,8-dione

Citations

For This Compound
8
Citations
WA da Silva, LCRP da Silva, VR Campos… - Future Medicinal …, 2018 - Future Science
Aim: Cancer has emerged as a growing public health problem in many parts of the world. Methodology: We describe the synthesis of a series of carbohydrate-based isoquinoline-5,8-…
Number of citations: 9 www.future-science.com
K Shanab, N Pongprom, E Wulz, W Holzer… - Bioorganic & medicinal …, 2007 - Elsevier
Two series of azanaphthoquinone annelated pyrrolo oximes have been synthesized. The antiproliferative activities of 10 compounds were evaluated on at least four different cell lines. …
Number of citations: 23 www.sciencedirect.com
KV Rao, JW Beach - Journal of medicinal chemistry, 1991 - ACS Publications
A series of analogues of streptonigrin, in which the quinoline of ring B is replacedby isoquinoline and the substituted pyridine of ring C is replaced by phenyl, nitrophenyl, aminophenyl, …
Number of citations: 39 pubs.acs.org
JW Beach - 1989 - elibrary.ru
Streptonigrin, an antitumor antibiotic isolated from Streptomyces flocculus, is one of the most potent antitumor compounds known. It shows activity against a wide variety of experimental …
Number of citations: 0 elibrary.ru
N Neo Shin, H Jeon, Y Jung, S Baek… - ACS Chemical …, 2019 - ACS Publications
Recent clinical approvals of brain imaging radiotracers targeting amyloid-β provided clinicians the tools to detect and confirm Alzheimer’s disease pathology without autopsy or biopsy. …
Number of citations: 14 pubs.acs.org
JA Young - 2000 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 0 search.proquest.com
K Shanab, E Schirmer, E Wulz… - Bioorganic & medicinal …, 2011 - Elsevier
A series of 6-azanaphthoquinone pyrrolo-annelated derivatives carrying different basic side chains have been synthesized. The antiproliferative activities of all compounds were …
Number of citations: 13 www.sciencedirect.com
K Tadpetch, P Sudkaow, V Rukachaisirikul - 2014
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.